molecular formula C13H20 B14484727 4-Methylidene-1-(prop-1-en-2-yl)spiro[2.6]nonane CAS No. 65656-85-1

4-Methylidene-1-(prop-1-en-2-yl)spiro[2.6]nonane

Cat. No.: B14484727
CAS No.: 65656-85-1
M. Wt: 176.30 g/mol
InChI Key: OQDUSRBWEJCOJX-UHFFFAOYSA-N
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Description

4-Methylidene-1-(prop-1-en-2-yl)spiro[2.6]nonane is a spirocyclic compound characterized by a unique structure where two rings are connected through a single carbon atom. This compound is part of a broader class of spiro compounds known for their diverse chemical properties and applications in various fields, including organic synthesis and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methylidene-1-(prop-1-en-2-yl)spiro[2.6]nonane typically involves cyclization reactions. One common method is the intramolecular cyclization of suitable precursors under acidic or basic conditions. For instance, the reaction of a suitable diene with a dienophile in the presence of a Lewis acid catalyst can yield the desired spiro compound .

Industrial Production Methods

Industrial production of spiro compounds often involves large-scale cyclization reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, ensures the efficient production of high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

4-Methylidene-1-(prop-1-en-2-yl)spiro[2.6]nonane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Methylidene-1-(prop-1-en-2-yl)spiro[2.6]nonane has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of advanced materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 4-Methylidene-1-(prop-1-en-2-yl)spiro[2.6]nonane involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system involved .

Comparison with Similar Compounds

Similar Compounds

  • 1-Methyl-4-(prop-1-en-2-yl)spiro[4.5]dec-7-ene-8-carbaldehyde
  • 1,8-Dimethyl-4-(prop-1-en-2-yl)spiro[4.5]dec-7-ene

Uniqueness

4-Methylidene-1-(prop-1-en-2-yl)spiro[2.6]nonane is unique due to its specific spirocyclic structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various applications, particularly in the synthesis of complex organic molecules and advanced materials .

Properties

CAS No.

65656-85-1

Molecular Formula

C13H20

Molecular Weight

176.30 g/mol

IUPAC Name

9-methylidene-2-prop-1-en-2-ylspiro[2.6]nonane

InChI

InChI=1S/C13H20/c1-10(2)12-9-13(12)8-6-4-5-7-11(13)3/h12H,1,3-9H2,2H3

InChI Key

OQDUSRBWEJCOJX-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C1CC12CCCCCC2=C

Origin of Product

United States

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